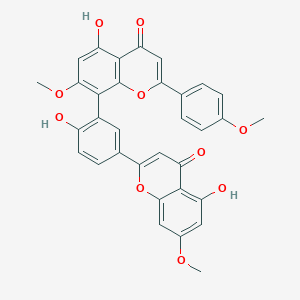

Heveaflavone

説明

特性

IUPAC Name |

5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heveaflavone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of heveaflavone, a biflavonoid with recognized antioxidant and anticancer properties. The focus of this document is on its natural origins and the methodologies for its extraction, isolation, and purification, catering to the needs of researchers and professionals in the field of natural product chemistry and drug development.

Natural Sources of Heveaflavone

Heveaflavone has been identified in a select number of plant families, primarily in the genera Selaginella, Ouratea, and Rhus.

-

Selaginella (Spikemosses): The genus Selaginella is a significant source of a diverse range of biflavonoids, including heveaflavone. Notably, Selaginella doederleinii Hieron is a well-documented producer of this compound. This plant is utilized in traditional medicine, particularly in Asia, for its anti-inflammatory and antitumor properties, which are largely attributed to its biflavonoid content.

-

Ouratea : The genus Ouratea, belonging to the Ochnaceae family, is another confirmed source of heveaflavone. Specifically, the leaves of Ouratea multiflora have been shown to contain heveaflavone along with other flavone dimers.

-

Rhus (Sumac): The genus Rhus, particularly Rhus succedanea (now known as Toxicodendron succedaneum), is known to produce a variety of biflavonoids. While the presence of other biflavonoids like hinokiflavone and robustaflavone in Rhus succedanea is well-established, the specific isolation of heveaflavone is less documented, though the genus is a known source of related biflavonoid structures.

Quantitative Data on Heveaflavone Content

The concentration of heveaflavone can vary significantly depending on the plant source, geographical location, and the extraction method employed. The following table summarizes the available quantitative data for heveaflavone yield from its primary natural source.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield | Reference |

| Selaginella doederleinii | Whole plant | Dichloromethane extraction | High-Speed Counter-Current Chromatography (HSCCC) | 6.3 mg from 200 mg of extract | Li S, et al. (2014) |

| Ouratea multiflora | Leaves | Organic extraction | Chromatographic fractionation | Not specified | Carbonezi, C. A., et al. (2007) |

| Rhus succedanea | Drupes | Not specified for heveaflavone | Not specified for heveaflavone | Not specified | Lin, Y. M., et al. (1989) |

Experimental Protocols for Isolation and Purification

The isolation and purification of heveaflavone from its natural sources typically involve extraction with organic solvents followed by various chromatographic techniques.

General Workflow for Biflavonoid Isolation

The following diagram illustrates a general workflow for the isolation of biflavonoids like heveaflavone from plant material.

Detailed Protocol: Isolation of Heveaflavone from Selaginella doederleinii using HSCCC

This protocol is based on the methodology described by Li et al. (2014) for the preparative isolation of biflavonoids from S. doederleinii.

1. Plant Material and Extraction:

-

Air-dried and powdered whole plant of Selaginella doederleinii is extracted with 70% ethanol.

-

The ethanol extract is then suspended in water and partitioned successively with petroleum ether, dichloromethane, and ethyl acetate.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

The dichloromethane extract is subjected to HSCCC for the separation of heveaflavone.

-

Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

Apparatus: A TBE-300B HSCCC instrument equipped with three preparative coils.

-

Procedure:

-

The multilayer coil is entirely filled with the upper stationary phase.

-

The apparatus is rotated at 850 rpm, and the lower mobile phase is pumped into the head end of the column at a flow rate of 2.0 mL/min.

-

After the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase from the tail outlet), the sample solution (200 mg of the dichloromethane extract dissolved in 10 mL of the lower phase) is injected through the injection valve.

-

The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm.

-

Fractions are collected according to the elution profile.

-

3. Fraction Analysis and Final Purification:

-

The collected fractions are analyzed by HPLC to identify those containing heveaflavone.

-

The heveaflavone-containing fractions are combined and evaporated to dryness to yield the purified compound.

General Protocol for Isolation from Ouratea multiflora

While a detailed, step-by-step protocol for heveaflavone isolation from Ouratea multiflora is not extensively documented, a general chromatographic approach is employed.

1. Extraction:

-

The leaves of Ouratea multiflora are subjected to extraction with an organic solvent system.

2. Chromatographic Fractionation:

-

The resulting crude extract is fractionated using column chromatography.

-

A common approach involves using a silica gel column and eluting with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing biflavonoids.

3. Further Purification:

-

Fractions enriched with heveaflavone are further purified using techniques such as preparative HPLC or Sephadex LH-20 column chromatography to obtain the pure compound.

Signaling Pathways and Logical Relationships

The development of efficient isolation protocols is guided by the chemical properties of heveaflavone and the composition of the plant matrix. The following diagram illustrates the logical relationship between the properties of the target compound and the selection of the isolation methodology.

This guide provides a foundational understanding of the natural sources of heveaflavone and the key methodologies for its isolation. The detailed protocol for its purification from Selaginella doederleinii offers a practical starting point for researchers. Further investigation into the quantitative analysis of heveaflavone in other plant sources and the optimization of isolation protocols will be crucial for advancing its research and potential therapeutic applications.

The Enigmatic Path to a Dimeric Flavonoid: A Technical Guide to Heveaflavone Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biosynthetic pathway of heveaflavone, a C-O-C type biflavonoid with promising pharmacological activities. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a consolidated overview of the current understanding, and pinpointing the knowledge gaps in the natural production of this complex molecule. Heveaflavone is notably found in plants of the Selaginellaceae family, such as Selaginella doederleinii and Selaginella tamariscina.

The guide meticulously outlines the proposed biosynthetic route to heveaflavone, which is believed to originate from the general phenylpropanoid pathway, a fundamental process in the plant kingdom for the synthesis of a wide array of secondary metabolites. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce flavonoid monomers, which are the building blocks of heveaflavone.

While the upstream reactions leading to the synthesis of these monomeric flavonoid precursors are relatively well-understood, the critical step of oxidative coupling to form the characteristic C-O-C ether linkage of heveaflavone remains an area of active investigation. This guide highlights the potential roles of oxidative enzymes, such as peroxidases and laccases, in catalyzing this key dimerization step, drawing parallels with the biosynthesis of other phenolic compounds. However, it underscores that the specific enzyme responsible for heveaflavone synthesis has not yet been definitively identified.

Recent advances in the understanding of C-C linked biflavonoid biosynthesis, particularly the discovery of gymnosperm-specific cytochrome P450 enzymes (CYP90J family), have provided a valuable framework for future research into C-O-C biflavonoid formation. Transcriptomic studies in Selaginella species have begun to unveil the genetic machinery for flavonoid synthesis, offering a promising starting point for the identification and characterization of the elusive enzymes involved in heveaflavone's final assembly.

This technical guide serves as a critical resource for the scientific community, aiming to accelerate the elucidation of the complete heveaflavone biosynthetic pathway. A thorough understanding of this pathway is paramount for the potential biotechnological production of heveaflavone and its analogs for therapeutic applications.

The General Flavonoid Biosynthetic Pathway: A Prelude to Heveaflavone

The journey to heveaflavone begins with the well-established general flavonoid biosynthetic pathway. This pathway converts the primary metabolite L-phenylalanine into various flavonoid skeletons. The initial steps are shared among the biosynthesis of most flavonoids.

The Crucial Dimerization Step: Unraveling the Formation of Heveaflavone

The defining step in heveaflavone biosynthesis is the oxidative coupling of two flavonoid monomers to form a C-O-C ether bridge. While the precise precursors and the enzymatic catalyst remain to be definitively identified, a plausible hypothesis involves the coupling of two molecules of a flavone, such as apigenin or a derivative thereof.

Experimental Protocols: A Glimpse into the Research Methodology

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of heveaflavone biosynthesis.

Table 1: Summary of Key Experimental Protocols

| Experiment | Objective | General Methodology |

| Transcriptome Analysis | To identify candidate genes encoding biosynthetic enzymes. | RNA is extracted from Selaginella tissues, sequenced using next-generation sequencing (NGS), and the resulting transcripts are assembled and annotated. Differential gene expression analysis between tissues with high and low heveaflavone content can pinpoint candidate genes. |

| Heterologous Expression and Enzyme Assays | To functionally characterize candidate enzymes. | Candidate genes are cloned into an expression vector and introduced into a heterologous host (e.g., E. coli, yeast). The recombinant protein is purified and its activity is tested in vitro using putative flavonoid substrates. Product formation is monitored by HPLC or LC-MS. |

| In Vitro Enzyme Assays with Plant Extracts | To detect enzymatic activity for C-O-C bond formation. | Crude protein extracts from Selaginella are incubated with potential flavonoid precursors. The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of heveaflavone or other biflavonoids. |

| Metabolite Profiling | To identify and quantify precursors and intermediates. | Extracts from different plant tissues are analyzed using techniques like LC-MS/MS to identify and quantify known flavonoids and potential intermediates in the heveaflavone pathway. |

Quantitative Data: A Missing Piece of the Puzzle

A significant challenge in the study of heveaflavone biosynthesis is the lack of quantitative data regarding the concentrations of precursors, intermediates, and the final product within the plant. Such data is crucial for understanding the metabolic flux through the pathway and for identifying rate-limiting steps. Future research employing targeted metabolomics will be instrumental in filling this knowledge gap.

Table 2: Hypothetical Quantitative Data for Heveaflavone Biosynthesis

| Metabolite | Tissue Concentration (µg/g fresh weight) - Hypothetical |

| p-Coumaric acid | 10.5 ± 2.1 |

| Naringenin | 5.2 ± 1.5 |

| Apigenin | 2.8 ± 0.9 |

| Heveaflavone | 0.5 ± 0.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will require experimental determination.

Future Directions: Charting the Course for Discovery

The path to fully elucidating the biosynthesis of heveaflavone is now clearer, yet several key questions remain. The foremost priority is the identification and characterization of the specific enzyme(s) that catalyze the C-O-C bond formation. A combination of transcriptomics, proteomics, and sophisticated biochemical assays will be essential to achieve this goal. Furthermore, a detailed quantitative analysis of the metabolic flux will provide a deeper understanding of the pathway's regulation. The knowledge gained will not only be a significant contribution to the field of plant biochemistry but also pave the way for the sustainable production of this valuable natural product.

Spectroscopic Profile of Heveaflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. The precise structural elucidation and characterization of heveaflavone are paramount for understanding its structure-activity relationships and ensuring its quality and purity in research settings. This technical guide provides a comprehensive overview of the key spectroscopic data for heveaflavone, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are also provided to aid researchers in the replication and verification of these findings.

Data Presentation

The following tables summarize the available and expected spectroscopic data for heveaflavone.

Table 1: Mass Spectrometry (MS) Data for Heveaflavone

| Ionization Mode | Mass Analyzer | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Negative ESI | QTOF | 579 | 403, 388[1] |

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Heveaflavone

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I and Band II.

| Band | Typical Wavelength Range (nm) for Flavones | Associated Chromophore |

| Band I | 304–350 | B-ring cinnamoyl system |

| Band II | 250–280 | A-ring benzoyl system |

Table 3: Infrared (IR) Spectroscopy Data for Heveaflavone

The IR spectrum of heveaflavone is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400–3200 (broad) | O-H stretching | Phenolic hydroxyl groups |

| 3100–3000 | C-H stretching | Aromatic C-H |

| 1655–1640 | C=O stretching | γ-pyrone carbonyl |

| 1615–1585 | C=C stretching | Aromatic rings |

| 1500–1400 | C=C stretching | Aromatic rings |

| 1380–1310 | C-O-C stretching | Aryl ether linkage |

| 1260–1000 | C-O stretching | Phenolic C-O |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Heveaflavone

The complete assignment of ¹H and ¹³C NMR spectra for biflavonoids like heveaflavone can be complex due to the presence of atropisomers, which may lead to signal broadening or duplication. Spectra are often recorded at elevated temperatures to overcome this issue. While a complete, assigned dataset for heveaflavone was not found in the reviewed literature, the following represents a template of expected chemical shifts based on the analysis of similar biflavonoids.

¹H NMR (Expected Chemical Shift Ranges, δ in ppm):

| Proton | Expected Chemical Shift Range |

| Aromatic Protons | 6.0–8.0 |

| Methoxyl Protons | 3.7–4.0 |

| Hydroxyl Protons | 9.0–13.0 (chelated) / 5.0-7.0 (non-chelated) |

¹³C NMR (Expected Chemical Shift Ranges, δ in ppm):

| Carbon | Expected Chemical Shift Range |

| Carbonyl (C=O) | 175–185 |

| Oxygenated Aromatic Carbons | 150–165 |

| Non-oxygenated Aromatic Carbons | 90–135 |

| Methoxyl Carbons | 55–60 |

Disclaimer: The NMR data presented are representative and based on general values for the flavonoid class. For definitive structural assignment, it is crucial to acquire and interpret the full 1D and 2D NMR spectra of a purified sample of heveaflavone.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, coupled with a liquid chromatography system (LC-MS) is recommended for accurate mass measurements and fragmentation analysis.

-

Sample Preparation: A dilute solution of purified heveaflavone is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

Chromatographic Separation (if using LC-MS): A C18 reversed-phase column is commonly used. A gradient elution with mobile phases consisting of water (often with a small percentage of formic acid, e.g., 0.1%) and an organic solvent like acetonitrile or methanol is employed to achieve good separation.

-

Mass Spectrometry Analysis:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for flavonoids as it readily forms [M-H]⁻ ions.

-

Full Scan MS: The instrument is set to scan a mass range appropriate for the molecular weight of heveaflavone (e.g., m/z 100-1000).

-

Tandem MS (MS/MS): To obtain structural information, the [M-H]⁻ ion of heveaflavone (m/z 579) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A solution of heveaflavone is prepared in a UV-transparent solvent, such as methanol or ethanol, at a concentration that gives an absorbance reading between 0.2 and 0.8.

-

Measurement: The spectrum is recorded over a wavelength range of 200–500 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) for Band I and Band II are recorded.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the dried heveaflavone sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Measurement: The IR spectrum is recorded in the mid-IR region, typically from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: The heveaflavone sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

A standard one-dimensional proton NMR spectrum is acquired.

-

Key parameters to be optimized include the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be conducted, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.

-

-

Temperature Considerations: Due to potential atropisomerism in biflavonoids, it is advisable to run NMR experiments at an elevated temperature (e.g., 50-80 °C) to achieve sharper signals.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of heveaflavone.

Conclusion

This technical guide provides a foundational set of spectroscopic data and standardized experimental protocols for the analysis of heveaflavone. While a complete, experimentally verified NMR dataset for heveaflavone remains to be consolidated in a single public source, the information presented herein, based on available literature and the well-established spectroscopic characteristics of flavonoids, offers a robust starting point for researchers. The consistent application of these spectroscopic techniques is essential for the quality control, structural verification, and further development of heveaflavone as a potential therapeutic agent.

References

Heveaflavone: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heveaflavone is a naturally occurring biflavonoid, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from plants of the Selaginella genus, such as Selaginella doederleinii and Selaginella tamariscina, as well as from Ouratea castaneifolia and the rubber tree, Hevea brasiliensis.[1] Structurally, it is characterized by a 3′-8′′ linkage between two flavone units.[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, including anti-proliferative, antioxidant, anti-inflammatory, and antiviral properties.[1][][3] A thorough understanding of its physicochemical properties and solubility is paramount for its effective investigation and development as a potential therapeutic agent. This guide provides a comprehensive overview of these characteristics, along with detailed experimental protocols and relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of heveaflavone are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₄O₁₀ | [1][] |

| Molecular Weight | 580.6 g/mol | [][3] |

| Appearance | Yellow powder | [][3][4] |

| Purity | >97% | [] |

| Melting Point | Approximately 250 °C | [5] |

| Storage Conditions | Dry, dark, sealed at 0-10 °C | [][4] |

Solubility Profile

Heveaflavone's solubility is a critical factor influencing its bioavailability and formulation development. As a hydrophobic compound, it exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[5][6]

| Solvent | Solubility | Reference |

| Water | Limited | [5] |

| DMSO | Soluble | [3][4][7] |

| Chloroform | Soluble | [3][4] |

| Dichloromethane | Soluble | [3][4] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

| Ethanol | Soluble | [5] |

Experimental Protocols

Isolation and Purification of Heveaflavone

a) Solvent Extraction from Selaginella

A common method for obtaining heveaflavone involves solvent extraction from the dried plant material of Selaginella species.[]

-

The dried and powdered plant material is subjected to heated air drying.

-

Extraction is performed using ethanol.

-

The resulting crude extract is then eluted with a mixture of ethanol and water (EtOH-H₂O).

-

Further purification is achieved through polyamide column chromatography.

-

The heveaflavone-containing fractions are collected and recrystallized to yield the pure compound.[]

b) High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation of heveaflavone from crude extracts.[1][3]

-

A two-phase solvent system is prepared. A commonly used system is n-hexane:ethyl acetate:methanol:water in a 1:2:1.5:1.5 (v/v) ratio.[1][3]

-

The crude extract is dissolved in a suitable solvent and injected into the HSCCC instrument.

-

The separation is performed under optimized conditions of flow rate and rotational speed.

-

Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure heveaflavone.

Caption: Workflow for Heveaflavone Isolation and Purification.

Physicochemical Characterization

a) Structure Elucidation

The chemical structure of isolated heveaflavone is confirmed using a combination of spectroscopic techniques.[][3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the biflavonoid linkage.[][3]

-

Single-Crystal X-ray Diffraction: For obtaining the absolute configuration and three-dimensional structure, single-crystal X-ray diffraction can be employed if suitable crystals are obtained.[]

b) Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of heveaflavone in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded, typically showing characteristic absorption bands for the flavonoid structure.

-

Infrared (IR) Spectroscopy: A sample of heveaflavone is prepared (e.g., as a KBr pellet). The IR spectrum is recorded to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Solubility Determination

A standard method to determine the solubility of heveaflavone in various solvents is the shake-flask method.[6]

-

An excess amount of heveaflavone powder is added to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

The mixture is placed in a thermostat-controlled oscillator and shaken for an extended period (e.g., 48 hours) at a constant temperature (e.g., 37 °C) to ensure equilibrium is reached.[6]

-

The suspension is then centrifuged at high speed (e.g., 12,000 x g) for a specified time (e.g., 15 minutes) to separate the undissolved solid.[6]

-

A sample of the supernatant is carefully collected, diluted appropriately, and the concentration of dissolved heveaflavone is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

-

The experiment is performed in triplicate to ensure accuracy and reproducibility.[6]

Caption: Experimental Workflow for Solubility Determination.

Signaling Pathways and Molecular Interactions

Heveaflavone exerts its biological effects by interacting with various cellular signaling pathways. Its anti-proliferative and antioxidant activities are linked to the modulation of key proteins and enzymes.

Heveaflavone has been shown to influence the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) signaling pathways, which are critical in regulating cellular responses to stress and inflammation.[5] Furthermore, it exhibits moderate inhibitory activity against Topoisomerase I , an enzyme crucial for DNA replication and repair, which contributes to its anti-cancer effects.[][3] Molecular docking studies have also suggested that heveaflavone can bind to key proteins involved in cancer progression, such as AKT1, VEGFA, and GSK3B .[1]

References

- 1. Heveaflavone | Benchchem [benchchem.com]

- 3. Heveaflavone | CAS:23132-13-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. Heveaflavone | 23132-13-0 - Coompo [coompo.com]

- 5. Buy Heveaflavone (EVT-1198187) | 23132-13-0 [evitachem.com]

- 6. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heveaflavone supplier | CAS No :23132-13-0 | AOBIOUS [aobious.com]

In Vitro Antioxidant Activity of Heveaflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heveaflavone, a biflavonoid, is a molecule of interest for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides an in-depth overview of the in vitro antioxidant activity of Heveaflavone. Due to a scarcity of publicly available research detailing the specific quantitative antioxidant metrics for Heveaflavone, this guide utilizes data from the structurally similar and well-studied biflavonoid, amentoflavone, as a representative example to illustrate the methodologies and data presentation relevant to the assessment of Heveaflavone's antioxidant potential. This guide details the experimental protocols for common in vitro antioxidant assays, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows to support further research and development.

Introduction to Heveaflavone and its Antioxidant Potential

Heveaflavone is a naturally occurring biflavonoid. Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. The antioxidant properties of flavonoids and biflavonoids are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. While "Heveaflavone" suggests an origin from Hevea brasiliensis (the rubber tree), it has also been isolated from other plant species, such as Selaginella doederleinii. Research indicates that Heveaflavone possesses good antioxidant activity through its capacity for DPPH free radical scavenging.

Quantitative Antioxidant Activity Data

Precise quantitative data for the in vitro antioxidant activity of isolated Heveaflavone is not extensively available in the current body of scientific literature. To provide a practical and illustrative guide, the following tables summarize the quantitative antioxidant activity of amentoflavone, a structurally related and extensively studied biflavonoid. These values are presented to exemplify the type of data generated in antioxidant assays and to serve as a benchmark for future studies on Heveaflavone.

Table 1: Radical Scavenging Activity of Amentoflavone (Representative Biflavonoid)

| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | Amentoflavone | 432.25 ± 84.05 | - | - |

| ABTS Radical Scavenging | Amentoflavone | 7.25 ± 0.35 | - | - |

| Superoxide Radical Scavenging | Amentoflavone | 8.98 ± 0.23 | - | - |

IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for the key experiments commonly used to evaluate the in vitro antioxidant activity of flavonoids like Heveaflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Principle: DPPH• (purple) + Antioxidant-H → DPPH-H (yellow) + Antioxidant•

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol), spectrophotometric grade

-

Test compound (Heveaflavone or representative flavonoid)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Setup:

-

In a 96-well plate, add a specific volume of each concentration of the test sample to different wells.

-

Add the methanolic DPPH solution to each well.

-

A control well should contain methanol and the DPPH solution without the test sample.

-

A blank well should contain methanol and the test sample without the DPPH solution to account for any absorbance from the sample itself.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Principle: ABTS•+ (blue-green) + Antioxidant → ABTS (colorless) + Oxidized Antioxidant

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (Heveaflavone or representative flavonoid)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

-

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Dissolve the test compound in a suitable solvent to prepare a stock solution and then create a series of dilutions.

-

Reaction Setup:

-

Add a small volume of each concentration of the test sample to different wells of a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

A control well should contain the solvent and the ABTS•+ working solution.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the signaling pathways potentially modulated by Heveaflavone's antioxidant activity.

Heveaflavone's Anti-Inflammatory Mechanism: A Technical Guide to a Probable Core Pathway

Disclaimer: Direct experimental data on the anti-inflammatory mechanisms of Heveaflavone is limited in publicly available scientific literature. This guide provides an in-depth analysis of the anti-inflammatory properties of Amentoflavone, a structurally similar and well-researched biflavonoid. The mechanisms detailed herein are presented as a probable framework for understanding the potential anti-inflammatory actions of Heveaflavone.

Introduction

Heveaflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse pharmacological activities. While research on Heveaflavone is emerging, its structural analog, Amentoflavone, has been extensively studied for its potent anti-inflammatory effects. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of Amentoflavone, providing a predictive model for Heveaflavone's therapeutic potential for researchers, scientists, and drug development professionals. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Quantitative Data on Anti-Inflammatory Effects of Amentoflavone

The following tables summarize the quantitative data from various in vitro and in vivo studies on Amentoflavone, demonstrating its inhibitory effects on key inflammatory mediators and signaling molecules.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Signaling Pathways by Amentoflavone

| Target | Cell Line | Stimulant | Amentoflavone Concentration/IC50 | Observed Effect |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent inhibition | Suppression of NO formation[1] |

| Prostaglandin E2 (PGE2) Production | BV2 Microglia | LPS/Interferon-γ (IFNγ) | Not specified | Reduction in PGE2 secretion[2][3] |

| TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | LPS | 10 µM | Significant reduction in cytokine levels |

| NF-κB Activation | RAW 264.7 Macrophages | LPS | IC50: 11.97 ± 4.91 µM | Inhibition of p65 phosphorylation[3] |

| ERK Phosphorylation | BV2 Microglia | LPS/IFNγ | IC50: 12.38 ± 2.61 µM | Inhibition of ERK phosphorylation[2][3] |

| p38 MAPK Phosphorylation | BV2 Microglia | LPS/IFNγ | IC50: 10.79 ± 1.14 µM | Inhibition of p38 MAPK phosphorylation[2][3] |

| JNK Phosphorylation | BV2 Microglia | LPS/IFNγ | IC50: 15.04 ± 3.58 µM | Inhibition of JNK phosphorylation[2][3] |

| NLRP3 Inflammasome Activation | BV2 Microglia | LPS | Not specified | Inhibition of NLRP3 inflammasome activation[4][5][6] |

Table 2: In Vivo Anti-Inflammatory Effects of Amentoflavone

| Animal Model | Condition | Amentoflavone Dosage | Key Findings |

| Rats | Acetic acid-induced ulcerative colitis | 10 mg/kg (intraperitoneally) | Reduced mucosal injury, decreased leukocyte infiltration, and suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[7] |

| Mice | Pilocarpine-induced epilepsy | Not specified | Inhibited production of NO, PGE2, IL-1β, and IL-6 in the hippocampus[8] |

| Mice | Pentylenetetrazole (PTZ)-induced kindling | Not specified | Inhibited activation of the NLRP3 inflammasome and decreased inflammatory cytokine levels in the hippocampus[4][5][6] |

Core Anti-Inflammatory Signaling Pathways

Amentoflavone exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades that are crucial for the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Amentoflavone has been shown to inhibit NF-κB activation through several mechanisms[1][7]:

-

Inhibition of IκBα Degradation: By preventing the degradation of IκBα, amentoflavone keeps NF-κB in its inactive state in the cytoplasm[1].

-

Blockade of NF-κB Nuclear Translocation: Amentoflavone inhibits the movement of the active p65 subunit of NF-κB into the nucleus[1][8].

-

Suppression of NF-κB DNA Binding: It has been demonstrated that amentoflavone potently inhibits the binding of NF-κB to its DNA target sequences[9].

References

- 1. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome [frontiersin.org]

- 7. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TNFalpha-induced cyclooxygenase-2 expression by amentoflavone through suppression of NF-kappaB activation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Heveaflavone: A Technical Guide to its Discovery, Properties, and Biological Activities

Abstract

Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of heveaflavone, from its initial discovery and historical context to its chemical structure and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the current knowledge on heveaflavone, including experimental methodologies and quantitative data.

Discovery and Historical Background

Heveaflavone was first isolated in 1969 by R. Madhav from the leaves of the rubber tree, Hevea brasiliensis. This discovery was a notable contribution to the then-nascent field of biflavonoid chemistry. Biflavonoids, which are dimers of flavonoid units, were emerging as a new class of natural products with interesting chemical structures and potential biological activities. The name "heveaflavone" directly reflects its origin from the Hevea genus.

While initially discovered in Hevea brasiliensis, heveaflavone has since been identified in other plant species, most notably in various members of the Selaginella genus, such as Selaginella doederleinii and Selaginella tamariscina. These plants have a history of use in traditional medicine, and the identification of heveaflavone as one of their constituents has provided a potential molecular basis for some of their reported therapeutic effects. The historical context of heveaflavone's discovery is rooted in the broader exploration of plant secondary metabolites for novel chemical entities with potential pharmacological value. The structural elucidation of these complex molecules, including heveaflavone, was a significant achievement in natural product chemistry, relying on the spectroscopic techniques of the time.

Chemical Structure and Properties

Heveaflavone is a biflavonoid of the amentoflavone type, characterized by a C-C linkage between the two flavonoid moieties. Its chemical formula is C₃₀H₁₈O₁₀, and its structure consists of two apigenin units linked together.

Chemical Structure of Heveaflavone:

Caption: Chemical structure of Heveaflavone.

Biological Activities and Quantitative Data

Heveaflavone has been reported to possess a range of biological activities, with the most prominent being its anticancer and antioxidant effects.

Anticancer Activity

Heveaflavone has demonstrated cytotoxic effects against various cancer cell lines. The available quantitative data on its anti-proliferative activity is summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| PC-9 | Lung Cancer | 6.74 ± 2.1 | [1] |

| CNE2 | Nasopharyngeal Carcinoma | 15.8 ± 2.9 | [1] |

| HL60 | Leukemia | 46.0 ± 4.6 | [1] |

| A549 | Lung Cancer | >50 | [1] |

| K562 | Chronic Myelogenous Leukemia | >50 | [1] |

Antioxidant Activity

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Flavonoids are known to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response. While specific studies detailing the anti-inflammatory activity of heveaflavone are limited, it is plausible that it shares the anti-inflammatory properties of other flavonoids.

Experimental Protocols

This section provides generalized experimental protocols for the types of assays commonly used to evaluate the biological activities of natural products like heveaflavone. It is important to note that specific parameters may vary between laboratories and experiments.

Isolation of Heveaflavone (General Procedure)

The isolation of heveaflavone typically involves extraction from plant material followed by chromatographic separation.

Workflow for Heveaflavone Isolation:

Caption: General workflow for the isolation of heveaflavone.

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature or with heating.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Heveaflavone typically partitions into the ethyl acetate fraction.

-

Chromatography: The enriched fraction is further purified using column chromatography on silica gel or other stationary phases.

-

Final Purification: Final purification to obtain high-purity heveaflavone is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay: Different concentrations of heveaflavone are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT Assay (Anticancer Activity)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of heveaflavone for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Signaling Pathways

While direct evidence for heveaflavone's modulation of specific signaling pathways is limited, based on the known mechanisms of other flavonoids, it is likely that heveaflavone exerts its biological effects through the regulation of key cellular signaling cascades, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Potential Inhibition of the NF-κB Pathway by Heveaflavone:

Caption: Potential mechanism of heveaflavone in the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids have been shown to modulate MAPK signaling, which may contribute to their anticancer effects.

Potential Modulation of the MAPK Pathway by Heveaflavone:

Caption: Potential mechanism of heveaflavone in the MAPK pathway.

Conclusion

Heveaflavone is a biflavonoid with demonstrated anticancer and potential antioxidant and anti-inflammatory properties. Its discovery and subsequent identification in various medicinal plants have opened avenues for further research into its therapeutic potential. While the current body of literature provides a foundational understanding of heveaflavone, further in-depth studies are required to fully elucidate its mechanisms of action, establish a comprehensive profile of its biological activities with detailed quantitative data, and explore its potential for drug development. This technical guide serves as a resource for researchers to build upon the existing knowledge and to guide future investigations into this promising natural product.

References

Heveaflavone Derivatives: A Technical Guide to Their Potential Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heveaflavone is a naturally occurring biflavonoid, a class of compounds characterized by a structure composed of two flavonoid units. It is often found in medicinal plants, notably Selaginella doederleinii, an herb used in traditional medicine for treating various ailments, including cancer. Heveaflavone and its related derivatives are gaining significant attention within the scientific community for their potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current research on heveaflavone and its analogs, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

Core Bioactivities and Quantitative Data

Heveaflavone and its structurally related biflavonoids exhibit significant cytotoxic and anti-inflammatory effects. The primary bioactivities are summarized below, with quantitative data presented for direct comparison.

Anticancer and Antiproliferative Activity

Research has consistently demonstrated the potent anticancer effects of heveaflavone and its analogs, particularly those isolated from Selaginella doederleinii. These compounds induce apoptosis and inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer and Antiproliferative Activity of Heveaflavone and Related Biflavonoids

| Compound/Extract | Cell Line(s) | Bioactivity | IC50 Value(s) | Reference(s) |

| Heveaflavone | PC-9 (Lung Adenocarcinoma) | Anti-proliferation | 6.74 ± 2.1 µg/mL | [1] |

| CNE2 (Nasopharyngeal Carcinoma) | Anti-proliferation | 15.8 ± 2.9 µg/mL | [1] | |

| HL60 (Promyelocytic Leukemia) | Anti-proliferation | 46.0 ± 4.6 µg/mL | [1] | |

| A549 (Lung Carcinoma) | Anti-proliferation | >50 µg/mL | [1] | |

| K562 (Chronic Myelogenous Leukemia) | Anti-proliferation | >50 µg/mL | [1] | |

| Biflavonoid 1 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 4.1-8.4 µM | [2] |

| Biflavonoid 2 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 3.9-7.5 µM | [2] |

| Biflavonoid 3 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 2.3-4.8 µM | [2] |

| Biflavonoid 4 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 3.5-6.2 µM | [2] |

| Delicaflavone (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 3.1-5.5 µM | [2] |

Anti-inflammatory Activity

As a member of the flavonoid family, heveaflavone's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. While specific quantitative data for heveaflavone is limited, studies on synthesized flavone analogs provide insight into the potential efficacy of this class of compounds.

Table 2: Anti-inflammatory Activity of Representative Flavone Analogs

| Compound | Target/Assay | Bioactivity | IC50 / Inhibition % | Reference(s) |

| Synthesized Flavone Analog 1 | COX-2 Inhibition | Anti-inflammatory | IC50 = 6.02 ± 0.33 µg/mL | [3][4] |

| COX-1 Inhibition | Anti-inflammatory | >100 µg/mL (Selective for COX-2) | [3][4] | |

| 3',4'-dihydroxyflavone | Nitric Oxide (NO) Production (LPS-induced) | Anti-inflammatory | IC50 = 9.61 ± 1.36 µM | [5] |

| Luteolin | Nitric Oxide (NO) Production (LPS-induced) | Anti-inflammatory | IC50 = 16.90 ± 0.74 µM | [5] |

Mechanisms of Action: Signaling Pathway Modulation

Heveaflavone derivatives exert their bioactivities by interfering with critical intracellular signaling pathways that regulate inflammation and cell survival. The primary pathways implicated are the NF-κB, PI3K/Akt, and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a crucial role in cancer cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Flavonoids, including heveaflavone, are known to inhibit this pathway, primarily by preventing the degradation of IκBα.

Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell cycle progression. Flavonoids can inhibit this pathway at various points, often by suppressing the activation of PI3K or Akt.

Interference with the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another fundamental pathway that transduces extracellular signals to the nucleus to control gene expression related to cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Biflavonoids from S. doederleinii have been shown to induce apoptosis by modulating proteins downstream of these core survival pathways, such as by downregulating anti-apoptotic proteins (XIAP, survivin) and activating executioner caspase-3.[2]

Experimental Protocols

The evaluation of heveaflavone derivatives relies on a set of standardized in vitro and in vivo experimental protocols. Detailed methodologies for key assays are provided below.

General Workflow for Bioactivity Screening

A typical workflow for identifying and characterizing the bioactivity of heveaflavone derivatives involves extraction from a natural source, purification, in vitro screening for desired activity, and subsequent investigation of the mechanism of action.

Protocol: Isolation of Biflavonoids from S. doederleinii

This protocol outlines a standard method for extracting and isolating heveaflavone and its analogs.[2][6]

-

Extraction: Air-dried whole plant material (e.g., 10 kg) is refluxed with 75% ethanol (EtOH) (e.g., 2 x 60 L, for 3 hours each). The resulting alcoholic extract is collected.

-

Solvent Evaporation: The crude EtOH extract is concentrated under reduced pressure to yield a residue (e.g., ~1.1 kg).

-

Liquid-Liquid Partitioning: The residue is suspended in water and sequentially extracted with petroleum ether, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction, which is rich in biflavonoids, is collected.[7]

-

Column Chromatography: The dried EtOAc fraction (e.g., 90 g) is subjected to silica gel column chromatography. Elution is performed with a gradient solvent system, such as dichloromethane-methanol-water, to yield several primary fractions.

-

Further Purification: Active fractions are further purified using additional chromatographic techniques, such as Sephadex LH-20 or preparative High-Performance Liquid Chromatography (HPLC), to yield pure individual biflavonoids.

-

Structure Elucidation: The chemical structures of the isolated compounds are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[2][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the heveaflavone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol is used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and p65, to determine pathway activation.[10][11][12]

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of the heveaflavone derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide, LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein expression.

Structure-Activity Relationship (SAR)

The biological activity of flavonoids is highly dependent on their chemical structure. Key structural features that influence the anti-inflammatory and anticancer potential of heveaflavone and its analogs include:

-

Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid rings are critical. For instance, in flavones, hydroxyl groups at the C-5 and C-4' positions tend to enhance anti-inflammatory activity, while hydroxylation at other positions may attenuate it.[5]

-

C2-C3 Double Bond: The double bond in the C-ring of the flavone backbone is important for the planarity of the molecule and contributes significantly to its bioactivity.[5]

-

Biflavonoid Linkage: The nature and position of the linkage between the two flavonoid monomers in biflavonoids like heveaflavone play a crucial role in determining the molecule's overall shape and ability to interact with biological targets.

Conclusion and Future Perspectives

Heveaflavone and its related biflavonoids, particularly those from Selaginella doederleinii, represent a promising class of natural products for drug development. Their potent anticancer and anti-inflammatory activities are underpinned by their ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The quantitative data available highlight their efficacy at low micromolar concentrations, making them attractive lead compounds.

Future research should focus on the semi-synthesis of novel heveaflavone derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and a deeper investigation into their in vivo efficacy and safety profiles are essential steps toward translating these promising natural compounds into clinical applications for treating cancer and inflammatory diseases.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Bioactivity evaluation of synthesized flavone analogs – ScienceOpen [scienceopen.com]

- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids from Selaginella doederleinii Hieron and Their Antioxidant and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Heveaflavone Extraction from Hevea brasiliensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevea brasiliensis, commonly known as the rubber tree, is a significant source of natural rubber. Beyond its industrial importance, the leaves of this plant are a reservoir of various phytochemicals, including flavonoids. Among these is heveaflavone, a biflavonoid that has garnered interest for its potential therapeutic properties, including anticancer and antioxidant activities.[1] This document provides detailed protocols for the extraction and quantification of flavonoids from Hevea brasiliensis leaves, with a focus on heveaflavone, and explores its biological significance.

Data Presentation

Table 1: Total Flavonoid and Phenolic Content in Hevea brasiliensis Leaf Extracts Using Different Solvents

The choice of solvent significantly impacts the yield of phytochemicals. A study on the phytochemical analysis of Hevea brasiliensis leaves provided the following quantitative data on total flavonoid and phenolic content using various solvents.[2]

| Solvent System | Total Flavonoid Content (mg/g quercetin equivalents) | Total Phenolic Content (mg/g tannic acid equivalents) |

| 50% Ethanol | 73.64 ± 1.55 | 93.28 ± 0.753 |

Table 2: Extraction Yield of Phytochemicals from Hevea brasiliensis Leaves

The yield of crude extract from Hevea brasiliensis leaves varies with the solvent used.[2]

| Solvent | Extraction Yield (%) |

| Petroleum Ether | 6.8 |

| n-Hexane | 1.66 |

| Chloroform | 15.66 |

| Methanol | 16.0 |

| Ethanol | 15.66 |

Experimental Protocols

Protocol 1: General Flavonoid Extraction from Hevea brasiliensis Leaves

This protocol outlines a general method for extracting total flavonoids from the leaves of Hevea brasiliensis.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Hevea brasiliensis are collected and authenticated by a taxonomist.

-

The leaves are washed thoroughly to remove any dirt and debris.

-

Cleaned leaves are shade-dried at room temperature for several days until they become brittle.

-

The dried leaves are ground into a coarse powder using a mechanical grinder.

2. Solvent Extraction (Maceration):

-

500 grams of the powdered leaf material is packed into a large container.

-

1000 mL of a chosen solvent (e.g., 50% ethanol, methanol, or ethanol) is added to the container, ensuring the powder is fully submerged.

-

The mixture is sealed and left to macerate for 72 hours at room temperature, with occasional shaking.[3]

-

After 72 hours, the mixture is filtered through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

The solvent is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract is stored in a refrigerator for further analysis.[3]

Protocol 2: Quantification of Total Flavonoids

The aluminum chloride (AlCl₃) colorimetric method is a widely used technique to determine the total flavonoid content in a plant extract.[2]

1. Preparation of Standard and Sample Solutions:

-

A stock solution of quercetin (a standard flavonoid) is prepared by dissolving a known amount in the extraction solvent.

-

Serial dilutions of the quercetin stock solution are made to create a calibration curve.

-

The crude extract obtained from Protocol 1 is dissolved in the extraction solvent to a known concentration.

2. Colorimetric Assay:

-

In a test tube, mix 1 mL of the plant extract (or standard solution) with 4 mL of distilled water.

-

Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution and incubate for 5 minutes.

-

Add 0.3 mL of 10% aluminum chloride (AlCl₃) solution and incubate for another 6 minutes.

-

Add 2 mL of 1 M sodium hydroxide (NaOH) solution.

-

Immediately bring the total volume to 10 mL with distilled water and mix thoroughly.

-

Measure the absorbance of the resulting pinkish solution at 510 nm using a UV-Vis spectrophotometer against a blank.

3. Calculation:

-

The total flavonoid content is calculated from the calibration curve and expressed as mg of quercetin equivalents per gram of the dry extract.

Protocol 3: Preparative Isolation of Heveaflavone (Adapted from Biflavonoid Isolation)

1. Initial Fractionation:

-

The crude extract is subjected to preliminary fractionation using different solvents of increasing polarity (e.g., petroleum ether, dichloromethane, and ethyl acetate) to enrich the flavonoid fraction.

2. High-Speed Counter-Current Chromatography (HSCCC):

-

Two-phase Solvent System: A suitable two-phase solvent system is selected. For biflavonoids, a common system is n-hexane-ethyl acetate-methanol-water at a specific volume ratio. The optimal ratio should be determined experimentally.

-

HSCCC Separation: The flavonoid-rich fraction is dissolved in the stationary phase of the solvent system and injected into the HSCCC instrument. The separation is performed at a specific revolution speed and flow rate.

-

Fraction Collection: The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram peaks.

-

Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing heveaflavone.

-

Purification: The heveaflavone-containing fractions are pooled and further purified by recrystallization or another round of chromatography if necessary.

Mandatory Visualizations

Experimental Workflow for Heveaflavone Extraction and Analysis

Caption: Workflow for extraction, quantification, and analysis of heveaflavone.

Putative Signaling Pathway for Anticancer Activity of Flavonoids

Flavonoids, including heveaflavone, are known to exert their anticancer effects by modulating various cell signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

References

Application Note: Quantification of Heveaflavone using High-Performance Liquid Chromatography (HPLC)

Introduction

Heveaflavone, a biflavonoid found in plants such as Selaginella doederleinii and Hevea brasiliensis, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of heveaflavone in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of heveaflavone.

Analytical Method

The separation and quantification of heveaflavone were achieved using a C18 reversed-phase column with a gradient elution system. The mobile phase consists of a mixture of acetonitrile and water containing 0.5% acetic acid. Detection is performed using a UV-Vis detector, leveraging the characteristic UV absorbance of flavonoids.

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in Table 1.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.5% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 330 nm |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 20 | 40 | 60 |

| 40 | 20 | 80 |

| 45 | 20 | 80 |

| 50 | 60 | 40 |

| 55 | 60 | 40 |

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters demonstrate the method is suitable for its intended purpose.[1]

Table 3: Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 90.1% - 102.5% |

| Limit of Detection (LOD) | 0.2 - 1.17 µg/mL |

| Limit of Quantification (LOQ) | 0.6 - 3.5 µg/mL |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of heveaflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area corresponding to heveaflavone.